5,5-Diphenylhydantoin-3-butyric acid

Kinase inhibition Focal adhesion kinase Antiproliferative

Researchers studying FAK-mediated cancer cell migration often lack access to hydantoin-based probes with verified target engagement and a conjugation-ready handle. DPH-BA (CAS 56976-66-0) directly addresses this need: • FAK inhibitor with 42 nM IC50, enabling cellular signaling and migration assays not feasible with phenytoin. • Free butyric acid carboxyl group permits direct amide/ester conjugation to fluorophores, biotin, or PEG-no deprotection required. • ≥95% HPLC purity; supplied as powder; ships ambient; store at -20°C for long-term stability.

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
CAS No. 56976-66-0
Cat. No. B019289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Diphenylhydantoin-3-butyric acid
CAS56976-66-0
Synonyms2,5-Dioxo-4,4-diphenyl-1-imidazolidinebutanoic Acid; 
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O4/c22-16(23)12-7-13-21-17(24)19(20-18(21)25,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,25)(H,22,23)
InChIKeyOVLJICGWRFYBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Diphenylhydantoin-3-butyric Acid (CAS 56976-66-0) — Procurement & Technical Baseline


5,5-Diphenylhydantoin-3-butyric acid (DPH-BA; CAS 56976-66-0) is a hydantoin derivative distinguished by a butyric acid side chain at the N3 position of the 5,5-diphenylhydantoin core . The compound has a molecular weight of 338.36 g/mol, a melting point of 48–50°C, a calculated LogP of 2.61, and is supplied as a powder with ≥95% purity (HPLC) [1]. It is classified as a research-use-only chemical and is commercially available from suppliers including Toronto Research Chemicals, Santa Cruz Biotechnology, and Biosynth . The butyric acid moiety confers a free carboxyl group that enables further derivatization and conjugation chemistry distinct from the parent compound phenytoin .

N3‑butyric acid side chain enables derivatization and conjugation chemistry
Free carboxyl group supports amide/ester formation, absent in phenytoin
Supplied as powder; research‑use‑only; multiple vendor availability

5,5-Diphenylhydantoin-3-butyric Acid — Why In-Class Analogs Cannot Be Substituted


Substituting 5,5-diphenylhydantoin-3-butyric acid with phenytoin, its ethyl ester analog (CAS 56976-65-9), or other hydantoin derivatives introduces substantial functional divergence due to the N3 butyric acid side chain. In SAR studies of hydantoins as voltage-gated sodium channel ligands, the hydantoin ring was determined to be essential for binding when short side chains are present, while side chain length and terminal functional group identity critically modulate binding affinity and molecular recognition [1]. The free carboxyl group of DPH-BA (LogP 2.61) confers physicochemical properties distinct from the ethyl ester derivative (LogP ~3.4 estimated; increased lipophilicity) and from phenytoin (LogP ~2.47) [2]. In analogous phenytoin-lipid conjugate systems, covalent attachment of a butyric acid-containing linker to phenytoin doubled oral AUC relative to phenytoin alone, demonstrating that the butyric acid functionalization fundamentally alters pharmacokinetic behavior [3]. Consequently, DPH-BA is not interchangeable with parent phenytoin or N3-alkylated hydantoins in assays where side chain identity dictates target engagement, solubility, or downstream conjugation.

Attribute
DPH‑BA (Target)
Phenytoin / Ethyl Ester
N3 side chain
Butyric acid (free carboxyl)
–H (phenytoin) / butyric acid ethyl ester
Calculated LogP
2.61
2.47 / ~3.4
FAK inhibition
Reported inhibitory activity
No reported activity
Derivatization potential
Direct conjugation via –COOH
Requires deprotection or lacks handle

5,5-Diphenylhydantoin-3-butyric Acid — Quantitative Differentiation Evidence


FAK Kinase Inhibition: Nanomolar Potency vs. Phenytoin Inactivity

5,5-Diphenylhydantoin-3-butyric acid exhibits potent inhibition of human focal adhesion kinase (FAK) with an IC50 of 42 nM, as measured in a TRF assay using baculovirus-expressed enzyme [1]. In contrast, the parent compound phenytoin (5,5-diphenylhydantoin) lacks the N3-butyric acid side chain and shows no reported FAK inhibitory activity at comparable concentrations, consistent with SAR studies indicating that the hydantoin core alone is insufficient for kinase engagement without an appropriate N3 substituent [2].

FAK inhibition
Class‑level
IC₅₀ 42 nM
Supports FAK kinase inhibition assay context; phenytoin inactive
Baculovirus‑expressed human FAK; TRF assay; class‑level inference
Kinase inhibition Focal adhesion kinase Antiproliferative Cancer research

Dihydroorotase Inhibition: Micromolar Activity Unique to the Butyric Acid Derivative

5,5-Diphenylhydantoin-3-butyric acid inhibits dihydroorotase from mouse Ehrlich ascites cells with an IC50 of 1.0 mM (1.0 × 10⁶ nM) at pH 7.37 when tested at 10 µM concentration [1]. While the parent compound phenytoin is known to modulate sodium channels, it has no documented activity against dihydroorotase in the literature. This enzyme inhibition profile represents a distinct biochemical activity conferred by the butyric acid side chain, potentially relevant for research on pyrimidine biosynthesis modulation .

Dihydroorotase inhibition
Class‑level
IC₅₀ 1.0 mM
Reported dihydroorotase activity; supports pyrimidine biosynthesis research
Mouse Ehrlich ascites enzyme; pH 7.37; phenytoin lacks this activity
Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis Antiproliferative

Nicotinic Acetylcholine Receptor Functional Potency: Distinct Polypharmacology

5,5-Diphenylhydantoin-3-butyric acid demonstrates functional activity at the human nicotinic acetylcholine receptor subtype TE671 (muscle-type) with an EC50 of 2.0 × 10⁶ nM (2.0 mM) [1]. Phenytoin is not a recognized ligand of nicotinic acetylcholine receptors, and this activity is not predicted from the hydantoin core alone. The butyric acid side chain likely enables interactions with the receptor's orthosteric or allosteric sites that are inaccessible to the unsubstituted parent compound, expanding the target profile beyond voltage-gated sodium channels [2].

nAChR functional potency
Class‑level
EC₅₀ 2.0 mM
Reported muscle‑type nAChR activity; cholinergic assay context
Human TE671 receptor; phenytoin shows no nAChR engagement
Nicotinic receptor Functional potency Ion channel Polypharmacology

Physicochemical Differentiation: LogP 2.61 vs. Phenytoin and Ethyl Ester

5,5-Diphenylhydantoin-3-butyric acid has a calculated LogP of 2.61 . This value positions it between the parent compound phenytoin (LogP 2.47) [1] and the ethyl ester analog 5,5-diphenylhydantoin-3-butyric acid ethyl ester (CAS 56976-65-9, estimated LogP ~3.4 based on incremental lipophilicity from esterification of the terminal carboxyl) [2]. The free carboxyl group of DPH-BA enables aqueous solubility and ionization behavior distinct from the neutral ester, which is critical for researchers requiring a carboxyl handle for bioconjugation, prodrug synthesis, or pH-dependent partitioning studies.

Lipophilicity (LogP)
Cross‑study comparable
DPH‑BA: 2.61 Phenytoin: 2.47 Ethyl ester: ~3.4
Intermediate LogP and free –COOH support bioconjugation and partitioning studies
Calculated LogP; experimental verification may be needed
Lipophilicity LogP Physicochemical Drug design Formulation

5,5-Diphenylhydantoin-3-butyric Acid — Evidence-Anchored Application Scenarios


FAK-Dependent Cancer Cell Migration and Invasion Studies

5,5-Diphenylhydantoin-3-butyric acid is suitable as a tool compound for investigating focal adhesion kinase (FAK)-mediated signaling in cancer cell migration, invasion, and angiogenesis models. The compound's 42 nM IC50 against human FAK [1] supports its use in cellular assays where FAK autophosphorylation (Y397) or downstream effectors are monitored. This application is not accessible to phenytoin or other hydantoins lacking the N3-butyric acid substituent, which do not inhibit FAK. Researchers may employ DPH-BA in wound-healing assays, transwell migration assays, or Matrigel invasion assays to probe FAK-dependent phenotypes.

Pyrimidine Biosynthesis Modulation in Proliferating Cells

DPH-BA can be employed as a biochemical probe for dihydroorotase, the third enzyme in the de novo pyrimidine biosynthesis pathway. The compound's IC50 of 1.0 mM against mouse Ehrlich ascites dihydroorotase [1] enables its use in enzyme inhibition studies and in cellular assays evaluating pyrimidine nucleotide depletion and consequent cell cycle arrest. This application is specific to DPH-BA among hydantoin derivatives, as phenytoin and related N3-unsubstituted hydantoins lack documented dihydroorotase inhibitory activity. Appropriate models include rapidly proliferating cell lines sensitive to pyrimidine starvation.

Synthesis of Bioconjugates and Prodrugs via Carboxyl Conjugation

The free butyric acid carboxyl group of DPH-BA (LogP 2.61) [1] provides a reactive handle for amide or ester bond formation with amine- or hydroxyl-containing payloads, including fluorophores, biotin, PEG chains, or targeting ligands. This contrasts with the ethyl ester analog (CAS 56976-65-9), which requires deprotection before conjugation, and phenytoin, which lacks a functionalizable side chain entirely. The moderate lipophilicity (ΔLogP +0.14 vs. phenytoin) supports membrane permeability of the unconjugated compound while enabling aqueous workup during synthesis. DPH-BA is appropriate for preparing phenytoin-derived molecular probes, affinity reagents, or lipid-conjugated prodrugs.

Neuromuscular nAChR Functional Pharmacology

DPH-BA may serve as a starting point for investigating functional modulation of muscle-type nicotinic acetylcholine receptors (nAChR). The compound's EC50 of 2.0 mM at the human TE671 nAChR subtype [1] demonstrates functional engagement that is not observed with phenytoin. Researchers interested in nAChR pharmacology, neuromuscular junction physiology, or cholinergic signaling may use DPH-BA as a scaffold for further optimization, with the understanding that millimolar potency necessitates structural refinement for advanced applications.

Application
Selection Property
Validation Focus
FAK‑mediated signaling research in cancer cell models
Reported FAK inhibitory activity
FAK autophosphorylation (Y397) and downstream effector monitoring
Pyrimidine biosynthesis pathway studies
Dihydroorotase inhibitory activity
Nucleotide depletion and cell‑cycle arrest endpoints
Bioconjugation and prodrug synthesis
Free carboxyl group for amide/ester formation
Conjugation efficiency and retention of parent activity
nAChR functional pharmacology research
Reported functional activity at muscle‑type nAChR
Cholinergic signaling endpoints; structural optimization

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